(S)-2-Methylpentanoic Acid
Description
Stereochemical Significance of (S)-2-Methylpentanoic Acid as a Chiral Carboxylic Acid
This compound, also known as (S)-(+)-2-methylvaleric acid, is a member of the carboxylic acid class of organic compounds. ontosight.ai Its structure consists of a pentane (B18724) backbone with a methyl group attached to the second carbon and a carboxyl group at one end. ontosight.ai The presence of a chiral center at the second carbon atom gives rise to two non-superimposable mirror images, or enantiomers: this compound and (R)-2-Methylpentanoic acid. This chirality is fundamental to its biological activity and applications, as different enantiomers can exhibit distinct biological effects. The specific spatial arrangement of the atoms in the (S)-enantiomer is of particular interest in various scientific fields. ontosight.ai
The stereochemistry of chiral carboxylic acids like this compound is crucial in drug design and the synthesis of complex natural products. ontosight.aitandfonline.com The ability to selectively synthesize one enantiomer over the other, a process known as enantioselective synthesis, is a significant area of research. tandfonline.comnih.gov Various methods, including the use of chiral auxiliaries and enzymatic resolutions, have been developed to obtain enantiomerically pure α-substituted chiral carboxylic acids. tandfonline.comacs.org The development of highly potent chiral discrimination methods is essential for analyzing the enantiomeric composition of chiral carboxylic acids. nih.gov
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | (2S)-2-methylpentanoic acid nih.gov |
| Molecular Formula | C6H12O2 ontosight.ainih.gov |
| Molecular Weight | 116.16 g/mol nih.govsigmaaldrich.com |
| Appearance | Colorless liquid ontosight.aithegoodscentscompany.com |
| Odor | Characteristic, strong, pungent, cheesy, sour ontosight.aithegoodscentscompany.comsigmaaldrich.com |
| Boiling Point | 196-197 °C sigmaaldrich.com |
| Density | 0.916-0.923 g/mL at 25 °C sigmaaldrich.com |
| CAS Number | 1187-82-2 nih.gov |
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Natural Occurrence and Biological Context of this compound
This compound and its derivatives are found in a variety of natural sources, contributing to their flavor and fragrance profiles. ontosight.ai It has been identified in foods such as cheeses, cherimoya, lamb, and mutton. selleckchem.com The compound is also found in pepper (spice) and is considered a potential biomarker for its consumption. foodb.ca In the plant kingdom, it has been detected in the oil of the bergamot orange, which is utilized in the perfume and flavoring industries. ontosight.ai
From a biological standpoint, 2-methylpentanoic acid is classified as a methyl-branched fatty acid. foodb.cahmdb.ca These types of fatty acids are involved in lipid metabolism and can serve as energy sources or membrane stabilizers. foodb.ca Research has also explored the potential antimicrobial properties of carboxylic acids like 2-methylpentanoic acid. ontosight.ai Furthermore, methyl-branched carboxylic acids and their derivatives act as insect pheromones, playing a role in the chemical communication of various species, including the small Indian civet and certain beetles. rsc.orgpherobase.com The specific enantiomer is often crucial for its biological function as a pheromone. rsc.org
Overview of Advanced Research Trajectories for Chiral Carboxylic Acids
The field of chiral carboxylic acid research is dynamic, with several advanced trajectories aimed at improving their synthesis, analysis, and application. A significant focus is on the development of novel and efficient enantioselective synthesis methods. tandfonline.comnih.gov This includes biocatalytic approaches that utilize enzymes like nitrilases and lipases to produce enantiomerically pure acids under mild and environmentally friendly conditions. nih.govresearchgate.netrsc.orgnih.gov For instance, recombinant E. coli cells expressing nitrilase have been used for the enantioselective hydrolysis of nitriles to form (S)-2-cyano-2-methylpentanoic acid. nih.govresearchgate.net
Another critical research area is the development of advanced analytical techniques for the rapid and accurate determination of the enantiomeric purity of chiral carboxylic acids. ijfmr.comnih.gov Methods involving circular dichroism (CD) spectroscopy and aggregation-induced emission (AIE) molecules are being explored for this purpose. ijfmr.comnih.gov
Furthermore, research is ongoing to expand the applications of chiral carboxylic acids. They are being investigated as key building blocks in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules. tcichemicals.comresearcher.lifegoogle.comrsc.org For example, they are crucial intermediates in the synthesis of certain high-potency sweeteners and antidiabetic drug candidates. acs.orgresearchgate.net The unique properties of branched esters derived from these acids are also being explored for applications such as biolubricants. nih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| (R)-2-Methylpentanoic acid |
| (S)-(+)-2-Methylvaleric acid |
| (S)-2-Cyano-2-methylpentanoic acid |
| 2-Methylpentanal |
| 2-Methylpentanoic acid esters |
| Nitrilase |
| Lipase (B570770) |
| 1,1′-bis(diphenylphosphino)ferrocenepalladium dichloride |
| Quinine |
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVBFMEVBMNZIBR-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187-82-2 | |
| Record name | (+)-2-Methylpentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187-82-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methylpentanoic acid, (S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYLPENTANOIC ACID, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52739CH9WO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Enantioselective Synthetic Methodologies and Chemical Transformations
Biocatalytic Approaches for Enantiopure (S)-2-Methylpentanoic Acid Synthesis
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules, offering high selectivity under mild reaction conditions. Several enzymatic strategies have been successfully applied to produce this compound and its precursors.
Nitrilase-Catalyzed Enantioselective Hydrolysis for (S)-2-Cyano-2-methylpentanoic Acid Formation
Nitrilases are enzymes that catalyze the direct hydrolysis of nitriles to carboxylic acids and ammonia. d-nb.info This enzymatic activity has been harnessed for the enantioselective synthesis of (S)-2-cyano-2-methylpentanoic acid, a direct precursor to this compound.
In a notable study, the nitrilase gene from Rhodococcus rhodochrous J1 was expressed in Escherichia coli. nih.govresearchgate.net The resulting recombinant whole-cell catalyst demonstrated the ability to enantioselectively hydrolyze 2-methyl-2-propylmalononitrile. nih.govresearchgate.net This reaction yielded (S)-2-cyano-2-methylpentanoic acid (CMPA) with a high enantiomeric excess (e.e.) of 96%. nih.govresearchgate.net Under optimized conditions, a significant product concentration of 80 g/L was achieved with a molar yield of 97% after 24 hours, highlighting the industrial potential of this method. nih.govresearchgate.net
Table 1: Nitrilase-Catalyzed Synthesis of (S)-2-Cyano-2-methylpentanoic Acid
| Parameter | Value | Reference |
| Enzyme Source | Rhodococcus rhodochrous J1 nitrilase | nih.gov |
| Host Organism | Escherichia coli JM109 | nih.gov |
| Substrate | 2-Methyl-2-propylmalononitrile | nih.govresearchgate.net |
| Product | (S)-2-Cyano-2-methylpentanoic acid | nih.govresearchgate.net |
| Enantiomeric Excess (e.e.) | 96% | nih.govresearchgate.net |
| Molar Yield | 97% | nih.govresearchgate.net |
| Product Concentration | 80 g/L | nih.govresearchgate.net |
| Reaction Time | 24 hours | nih.govresearchgate.net |
Engineered Amine Transaminases in the Production of Chiral Precursors
Amine transaminases (ATAs) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a ketone acceptor, producing a new chiral amine. acs.orggoogle.com Engineered ATAs have become instrumental in the synthesis of chiral amines that serve as precursors to complex molecules, including analogs of this compound.
For instance, an engineered amine transaminase was developed for the efficient production of (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, a key chiral precursor for the drug sacubitril. acs.org Starting from a variant with only trace activity, eleven rounds of directed evolution led to a highly active and selective enzyme. acs.orgmdpi.com This engineered ATA facilitated the conversion of the corresponding ketone substrate at a high concentration (75 g/L) with a low enzyme loading (1%), achieving 90% conversion within 24 hours. acs.org The final product was obtained with an exceptional diastereomeric ratio of >99.9:0.1. acs.org This demonstrates the power of protein engineering to create robust biocatalysts for industrial-scale synthesis of complex chiral molecules. google.comgoogle.com
Enzymatic Desymmetrization Techniques for Stereoselective Synthesis
Enzymatic desymmetrization is a powerful strategy that involves the selective modification of one of two identical functional groups in a prochiral or meso compound, leading to a chiral product. researchgate.net This technique offers excellent selectivity under mild conditions. researchgate.net
Nitrilases, in particular, have shown utility in the desymmetrization of prochiral dinitriles. researchgate.netsciengine.com For example, the monohydrolysis of a prochiral dinitrile, 2-methyl-2-propylmalononitrile, catalyzed by a nitrilase from Rhodococcus rhodochrous, yields the almost enantiopure (S)-2-cyano-2-methylpentanoic acid. researchgate.net This approach avoids the need for a resolution step and can be highly efficient. The ability of some nitrilases to selectively act on one of two identical nitrile groups is a key advantage of this method. researchgate.net
Asymmetric Synthesis Routes to this compound and its Analogs
In addition to biocatalytic methods, traditional asymmetric organic synthesis provides a versatile toolbox for the preparation of enantiomerically pure compounds like this compound.
Chiral Pool Strategies in Stereoselective Synthesis
Chiral pool synthesis utilizes readily available, naturally occurring chiral molecules as starting materials to construct more complex target molecules. numberanalytics.com This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. numberanalytics.com While specific examples directly detailing the synthesis of this compound from a chiral pool were not prevalent in the searched literature, the principles of this strategy are broadly applicable. For instance, chiral amino acids, sugars, or terpenes could potentially serve as starting points for a multi-step synthesis of this compound, where the original stereocenter directs the formation of the new chiral center.
Asymmetric Induction via Carbonyl Addition and Related Reactions
Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another due to the influence of a chiral feature in the substrate, reagent, or catalyst. wikipedia.org This is a fundamental concept in asymmetric synthesis.
The synthesis of chiral acids like this compound can be achieved through the asymmetric hydrogenation of α,β-unsaturated carboxylic acids. researchgate.net For example, the asymmetric hydrogenation of 2-methylenepentanoic acid catalyzed by a Ruthenium(II) complex with a chiral diphosphine ligand can produce enantiomerically enriched 2-methylpentanoic acid. researchgate.net The choice of the chiral ligand is crucial for achieving high enantioselectivity.
Furthermore, reactions involving nucleophilic additions to carbonyl groups bearing a chiral center at the α-position are classic examples of asymmetric induction. libretexts.org According to Cram's rule, the incoming nucleophile preferentially attacks from the less hindered face of the carbonyl group, leading to the formation of one diastereomer in excess. libretexts.org By carefully selecting the substrate and reaction conditions, this principle can be applied to establish the desired stereochemistry in precursors to this compound.
Derivatization and Functionalization Strategies of this compound
This compound serves as a versatile chiral building block in organic synthesis. Its structure allows for a variety of chemical modifications, enabling the creation of more complex molecules with specific functionalities. These derivatization strategies are crucial for expanding its utility in fields such as pharmaceutical and materials science. Key transformations include halogenation of the alpha-carbon, esterification of the carboxyl group, and its use as a scaffold for creating novel amino acid and peptidomimetic structures.
Preparation of Halogenated Intermediates, e.g., (S)-2-Bromo-4-methylpentanoic acid
A primary strategy for functionalizing this compound involves the introduction of a halogen atom at the α-position (the carbon adjacent to the carboxyl group). This transformation yields highly reactive intermediates that can undergo subsequent nucleophilic substitution reactions. The most common method for this α-halogenation of a carboxylic acid is the Hell-Volhard-Zelinsky (HVZ) reaction. onlineorganicchemistrytutor.combyjus.comwikipedia.org
The HVZ reaction converts a carboxylic acid with at least one α-hydrogen into an α-halo carboxylic acid. onlineorganicchemistrytutor.com The reaction is typically carried out using a combination of bromine (Br₂) and a catalytic amount of phosphorus tribromide (PBr₃). byjus.comwikipedia.org The mechanism proceeds in several distinct stages:
Acyl Bromide Formation : The carboxylic acid first reacts with PBr₃ to form the corresponding acyl bromide. This step is crucial because the acyl bromide can readily enolize, unlike the carboxylic acid itself. wikipedia.orgmasterorganicchemistry.com
Enolization : The acyl bromide tautomerizes to its enol form. This keto-enol tautomerization is a key step that activates the α-position. wikipedia.orgmasterorganicchemistry.com
Bromination : The enol, acting as a nucleophile, attacks a molecule of Br₂, leading to the formation of the α-bromo acyl bromide. byjus.commasterorganicchemistry.com
Hydrolysis : Finally, the addition of water hydrolyzes the α-bromo acyl bromide to the final product, (S)-2-bromo-4-methylpentanoic acid, and regenerates the hydrogen bromide. wikipedia.orgmasterorganicchemistry.com
The resulting α-bromo acid is a valuable synthetic intermediate. vulcanchem.comlibretexts.org The bromine atom at the α-position serves as an excellent leaving group, facilitating nucleophilic substitution reactions to introduce various functional groups, such as amino or hydroxyl groups. vulcanchem.com
Table 1: Overview of the Hell-Volhard-Zelinsky Reaction for Preparing (S)-2-Bromo-4-methylpentanoic acid
| Parameter | Description | Reagents | Key Transformation |
| Reaction Name | Hell-Volhard-Zelinsky (HVZ) Reaction | Br₂, PBr₃ (catalytic), H₂O | Carboxylic Acid → α-Bromo Carboxylic Acid |
| Starting Material | This compound | - | Contains an α-hydrogen, making it suitable for the HVZ reaction. |
| Intermediate | (S)-2-Methylpentanoyl bromide | Formed in situ | More reactive and readily enolizes compared to the parent acid. |
| Final Product | (S)-2-Bromo-4-methylpentanoic acid | - | A versatile chiral intermediate for further synthesis. |
Esterification Reactions for Enhanced Utility and Specific Applications
Esterification of the carboxylic acid group in this compound is a common strategy to modify its physical properties, enhance its utility in specific applications, or protect the carboxyl group during multi-step syntheses. Esters of 2-methylpentanoic acid are particularly significant as fragrance compounds. google.com
Two primary methods for esterification are Fischer-Speier esterification and enzyme-catalyzed reactions.
Fischer-Speier Esterification : This is a classic acid-catalyzed esterification method. masterorganicchemistry.com The reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the ester product, water is typically removed as it is formed, often using a Dean-Stark apparatus. masterorganicchemistry.com While effective, the harsh acidic conditions and high temperatures can sometimes lead to side reactions or racemization in sensitive substrates. byjus.com
Enzymatic Esterification : A milder and more selective alternative is the use of lipases as biocatalysts. google.comnih.gov Lipase-catalyzed esterification can be performed under much gentler conditions, often in organic solvents. nih.gov This method is particularly valued for its enantioselectivity. For instance, using a lipase (B570770) from Carica papaya can selectively esterify one enantiomer from a racemic mixture of 2-methylalkanoic acids, allowing for kinetic resolution. nih.gov This high degree of selectivity is crucial for producing enantiomerically pure esters required in the fragrance and pharmaceutical industries. google.com An example is the synthesis of ethyl 2-methylpentanoate, known as manzanate, which possesses a characteristic fruity, apple-like aroma. nist.gov
Table 2: Comparison of Esterification Methods for this compound
| Method | Catalyst | Conditions | Advantages | Disadvantages | Example Application |
| Fischer-Speier Esterification | Strong Acid (e.g., H₂SO₄) | High temperature, excess alcohol, water removal masterorganicchemistry.com | Cost-effective, uses simple reagents. | Harsh conditions, potential for side reactions and racemization. byjus.com | Bulk chemical synthesis. |
| Enzymatic Esterification | Lipase | Mild temperature, organic solvent nih.gov | High enantioselectivity, mild conditions, environmentally friendly. google.comnih.gov | Higher catalyst cost, slower reaction rates. | Synthesis of high-purity chiral esters for fragrances and pharmaceuticals. google.com |
Synthesis of Novel Amino Acid Derivatives and Peptidomimetics
This compound and its derivatives are valuable precursors for the synthesis of non-proteinogenic amino acids and peptidomimetics. These molecules mimic the structure and function of natural peptides but often exhibit improved stability, bioavailability, and receptor-binding affinity.
The α-halogenated intermediate, (S)-2-bromo-4-methylpentanoic acid, is a key building block in this context. libretexts.org Through a simple Sₙ2 substitution reaction with ammonia, the α-bromo acid can be converted into the corresponding α-amino acid, in this case, a derivative of leucine. wikipedia.orglibretexts.org This provides a direct route to optically active, unnatural amino acids that can be incorporated into peptide chains.
Furthermore, (S)-2-bromo-4-methylpentanoic acid itself is described as a peptidomimetic building block. biosynth.com It can be coupled with amino acids or other amine-containing molecules to create larger, more complex structures that mimic the turns and folds of peptides. nih.gov These peptidomimetics are designed to interact with biological targets like enzymes or receptors. For example, derivatives of 2-bromo-4-methylpentanoic acid are used to create inhibitors of bacterial enzymes, highlighting their potential in developing new anti-infective agents. vulcanchem.com The synthesis often involves solid-phase peptide synthesis (SPPS) techniques, where the building blocks are sequentially added to a growing chain attached to a resin support. nih.govhanyang.ac.kr
Table 3: Synthetic Pathway to Amino Acid Derivatives and Peptidomimetics
| Starting Material | Reaction | Reagent | Product | Application/Significance |
| (S)-2-Bromo-4-methylpentanoic acid | Ammonolysis (Sₙ2) | Ammonia (NH₃) | (S)-2-Amino-4-methylpentanoic acid (Leucine) derivative | Synthesis of unnatural amino acids for incorporation into peptides. wikipedia.orglibretexts.org |
| (S)-2-Bromo-4-methylpentanoic acid | Amide Coupling | Amine, Coupling Agent (e.g., DIC/HOAt) | N-substituted peptidomimetic structure | Building block for creating peptide mimics with enhanced properties. biosynth.comnih.gov |
| (S)-2-Amino-4-methylpentanoic acid derivative | Peptide Synthesis (SPPS) | Fmoc-protected amino acids, etc. | Custom peptide or peptidomimetic oligomer | Development of enzyme inhibitors, receptor ligands, and therapeutic agents. nih.govhanyang.ac.kr |
Biological and Biochemical Roles of S 2 Methylpentanoic Acid
Role as a Branched-Chain Fatty Acid and Endogenous Metabolite
(S)-2-Methylpentanoic acid, also known as 2-methylvaleric acid, is classified as a methyl-branched fatty acid. hmdb.cafoodb.ca These are fatty acids characterized by a methyl group branching off the main acyl chain. hmdb.ca It is considered a short-chain fatty acid (SCFA) and exists as an endogenous metabolite in biological systems, meaning it is produced within the body. medchemexpress.comnih.gov This compound has been identified in various biological samples, including feces. hmdb.camedchemexpress.com
As an endogenous metabolite, this compound is part of the complex network of molecules that contribute to the body's normal physiological processes. Its presence and concentration can be indicative of specific metabolic states. For instance, studies have noted a significant decrease in the fecal content of 2-methylvaleric acid in diabetic mice, suggesting its potential as a biomarker for metabolic diseases like type 2 diabetes. medchemexpress.com
Involvement in Lipid and Fatty Acid Metabolic Pathways
This compound is intrinsically linked to lipid and fatty acid metabolism. chemfont.ca As a branched-chain fatty acid, it is a component of the broader fatty acyls class of lipids. hmdb.ca Its metabolic pathways are intertwined with the synthesis and breakdown of other lipids.
Research suggests that 2-methylvaleric acid may play a role in regulating host energy metabolism. medchemexpress.com This regulation can occur through interactions with G protein-coupled receptors (GPCRs) or by inhibiting histone deacetylase (HDAC). medchemexpress.com These mechanisms are crucial for controlling various cellular processes, including inflammation and energy homeostasis.
Origins from Branched-Chain Amino Acid Metabolism
The primary source of endogenous this compound is the metabolism of branched-chain amino acids (BCAAs), particularly isoleucine. medchemexpress.combioone.org BCAAs, which include leucine, isoleucine, and valine, are essential amino acids that must be obtained from the diet. bioone.orgwikipedia.org
The breakdown of isoleucine involves a series of enzymatic reactions. A key step is the conversion of isoleucine to its corresponding α-keto acid, 2-keto-3-methylvaleric acid. hmdb.ca This intermediate can then be further metabolized, leading to the formation of this compound. This metabolic link highlights the interconnectedness of amino acid and fatty acid metabolism.
Interactions with Gut Microbiota and Impact on Host Metabolism
The gut microbiota, the vast community of microorganisms residing in the digestive tract, plays a pivotal role in the production of this compound. medchemexpress.com Gut microbes metabolize branched-chain amino acids from dietary sources, leading to the formation of branched-chain SCFAs like 2-methylvaleric acid. medchemexpress.com
Enzymatic Biotransformations and Stereospecificity in Biological Systems
Enzymes play a crucial role in the synthesis and transformation of this compound, often with a high degree of stereospecificity. This means that enzymes can distinguish between different spatial arrangements of atoms in a molecule, known as stereoisomers.
For example, the synthesis of this compound's precursors can be highly stereospecific. In the biosynthesis of isoleucine, a series of enzymes catalyze reactions that lead to the formation of the specific stereoisomer required by the body. nih.gov Similarly, enzymatic reactions involving this compound itself are expected to be stereospecific. For instance, studies on the enzymatic esterification of 2-methylpentanoic acid have demonstrated the catalytic activity of lipases, which are known for their stereoselectivity. nih.gov The stereochemistry of molecules like this compound is critical for their biological activity, as different stereoisomers can have vastly different or even no effect. mdpi.com
Pharmacological and Mechanistic Research
Investigation of Biological Activity and Molecular Mechanisms
(S)-2-Methylpentanoic Acid and its derivatives have been the subject of research exploring their effects on crucial biological targets. These investigations have shed light on the compound's mechanisms of action at a molecular level.
G protein-coupled receptors (GPCRs) are a large family of cell surface receptors that play a pivotal role in signal transduction. wikipedia.org 2-Methylvaleric acid, a closely related compound, is suggested to regulate host energy metabolism and inflammatory responses through its interaction with GPCRs. medchemexpress.com While direct studies on this compound are limited, the activity of similar branched-chain fatty acids suggests a potential for interaction. For instance, certain carboxylic acid derivatives have been identified as potent agonists for orphan GPCRs like GPR35. nih.gov This indicates a plausible, yet to be fully explored, avenue for the modulatory effects of this compound on GPCR signaling pathways.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression regulation. mdpi.com The inhibitory activity of certain small molecules on HDACs has been a key focus in drug discovery. Research suggests that 2-Methylvaleric acid may exert its biological effects through the inhibition of HDACs. medchemexpress.com While specific inhibitory data for this compound is not extensively detailed in the provided results, the broader class of short-chain fatty acids has been recognized for its HDAC inhibitory potential. It is important to note that some complex derivatives containing a similar pentanoic acid structure have shown activity against HDACs, though with varying potencies.
Ornithine decarboxylase (ODC) is a critical enzyme in the biosynthesis of polyamines, which are essential for cell growth and proliferation. A derivative of 2-methylpentanoic acid, (+/-)-5-Amino-2-hydrazino-2-methylpentanoic acid, has been identified as a potent competitive inhibitor of ODC. nih.govacs.org This inhibition was observed in vitro using ODC from rat prostate glands and was shown to block the increase in putrescine levels in transformed bovine lymphocytes. nih.gov This finding highlights the potential of modified 2-methylpentanoic acid structures to serve as a basis for developing enzyme-specific inhibitors.
Antimicrobial Properties and Related Efficacy Studies
Carboxylic acids, including 2-methylpentanoic acid, have been investigated for their antimicrobial properties. ontosight.ai Some studies have explored the in vitro antimicrobial activity of metal complexes with ligands derived from (S,S)-ethylenediamine-N,N'-di-2-(4-methyl)-pentanoic acid. researchgate.net These studies tested the compounds against a range of bacteria and fungi, determining their minimum inhibitory concentration (MIC) and minimum microbicidal concentration (MMC). researchgate.net Furthermore, derivatives of (S)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)pentanoic acid have demonstrated good antibacterial activity against multidrug-resistant clinical isolates, with some compounds showing potent activity with MIC values of 2 µg/mL against MRSA and QRSA strains. nih.gov
Table 1: Antimicrobial Activity of this compound Derivatives
| Compound Derivative | Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| (S,Z)-4-methyl-2-(4-oxo-5-((5-(substituted-phenyl)furan-2-yl)methylene)-2-thioxothiazolidin-3-yl)pentanoic acids (4c, 4d, 4e, 4f) | Multidrug-resistant Gram-positive bacteria (MRSA, QRSA) | 2 µg/mL | nih.gov |
Potential Therapeutic Applications and Drug Development
The unique biological activities of this compound and its related compounds have opened avenues for potential therapeutic applications and further drug development.
Metabolomics studies have identified 2-Methylvaleric acid as a potential biomarker for metabolic diseases, including type 2 diabetes. medchemexpress.commedchemexpress.eu Its levels have been found to be significantly reduced in the feces of diabetic mice. medchemexpress.com In human studies, the branched-chain keto-acid metabolite 3-methyl-2-oxovalerate, a derivative of isoleucine metabolism, has been identified as a strong predictive biomarker for impaired fasting glucose (IFG), a precursor to type 2 diabetes. nih.gov This association underscores the importance of branched-chain amino acid and fatty acid metabolism in the pathogenesis of type 2 diabetes.
Preclinical Investigations in Cancer Research
The structural backbone of this compound is a key feature in the design of novel molecules for cancer research. A significant area of investigation involves its amino- and fluoro-substituted derivatives. Preclinical studies have focused on analogs like (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid, also known as [18F]FAMPe, to evaluate their potential in oncology.
In vitro research using mouse DBT glioma cells has been instrumental in understanding the cellular uptake mechanisms. nih.gov These studies revealed that (S)-[18F]FAMPe enters cancer cells partly through the sodium-independent system L amino acid transporters. nih.govnih.gov These transporters are known to be upregulated in gliomas, making them an attractive target for cancer-specific agents. nih.gov The research also indicated that other transport systems that recognize glutamine are involved in the uptake process. nih.gov
Biodistribution studies in animal models, specifically the mouse DBT model of glioblastoma, have provided further evidence of the compound's potential. These investigations demonstrated that the (S)-enantiomer of [18F]FAMPe leads to higher and more sustained tumor uptake compared to its (R)-enantiomer. nih.govnih.gov This highlights a clear stereoselective advantage for the (S)-configuration in targeting tumor tissue.
In Vitro Uptake of (S)-[18F]FAMPe in DBT Glioma Cells
This table summarizes the findings from in vitro uptake assays, detailing the transport mechanisms involved.
| Cell Line | Compound | Key Findings | Primary Transport Systems Implicated |
|---|---|---|---|
| Mouse DBT Glioma | (S)-[18F]FAMPe | Demonstrated significant cellular uptake. | System L amino acid transporters (sodium-independent), Glutamine transporters. nih.govnih.gov |
Development as Positron Emission Tomography (PET) Tracers for Diagnostic Imaging
The development of radiolabeled amino acids as PET tracers is a major advancement in diagnostic imaging, especially for brain tumors where traditional tracers like [18F]FDG can be problematic due to high background uptake in normal brain tissue. nih.gov The derivative (S)-2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe) has been specifically developed and evaluated as a promising PET tracer for this purpose. nih.govacs.org
The rationale for its development lies in targeting the L-type amino acid transporters (LATs), which are overexpressed in many human tumors, including gliomas, and are crucial for transporting large, neutral amino acids across the blood-brain barrier. snmjournals.org The addition of a longer alkyl side chain to the 2-methylpentanoic acid structure was intended to enhance its availability in the brain via this transport system. nih.govnih.gov
Small animal PET/CT imaging studies in glioblastoma models have shown that (S)-[18F]FAMPe possesses favorable properties for tumor imaging. nih.gov When compared to established PET tracers, (S)-[18F]FAMPe demonstrated higher tumor-to-brain ratios than (S)-[18F]FET, a well-known system L substrate. nih.govacs.org This indicates a better contrast between the tumor and surrounding healthy brain tissue, which is critical for accurate diagnosis, defining tumor margins, and monitoring therapy response. nih.gov The synthesis of both (R)- and (S)-enantiomers of [18F]FAMPe has been achieved with good radiochemical yield and high purity, confirming its feasibility for clinical production. nih.govnih.gov
Characteristics of (S)-[18F]FAMPe as a PET Tracer
This table provides an overview of the key properties and performance metrics of (S)-[18F]FAMPe in preclinical PET imaging studies.
| Property | Description | Significance in PET Imaging |
|---|---|---|
| Target | System L amino acid transporters (LATs) and other glutamine transporters. nih.govnih.gov | Targets transporters upregulated in gliomas, leading to specific tumor uptake. nih.govsnmjournals.org |
| Tumor Uptake | Shows rapid and persistent uptake in intracranial tumors. nih.gov | Allows for a flexible imaging window and indicates strong affinity for tumor tissue. |
| Tumor-to-Brain Ratio | Higher compared to the established tracer (S)-[18F]FET. nih.govacs.org | Provides superior image contrast, improving diagnostic accuracy. nih.gov |
| Radiochemical Purity | Consistently high (>99%). nih.govnih.gov | Ensures that the detected signal is from the intended tracer, leading to reliable imaging results. |
Chiral Recognition and Stereoselective Interactions in Biological Systems
Chirality plays a fundamental role in the interaction of molecules with biological systems, as enzymes, receptors, and transporters are themselves chiral. The research into this compound and its derivatives powerfully illustrates this principle of stereoselectivity.
The differential biological activity between the (S) and (R) enantiomers of 2-amino-5-[18F]fluoro-2-methylpentanoic acid ([18F]FAMPe) is a clear case of chiral recognition by biological transporters. nih.gov Preclinical studies consistently show that the (S)-enantiomer provides superior tumor imaging properties, characterized by higher tumor uptake and more favorable tumor-to-brain ratios compared to the (R)-enantiomer. nih.govnih.gov
This stereoselective preference is attributed to the specific interactions with the binding sites of the L-type amino acid transporters. nih.gov These transporters are adapted to preferentially bind and transport L-amino acids, which correspond to the (S)-configuration for most alpha-amino acids. The structure of (S)-[18F]FAMPe effectively mimics these natural substrates, leading to its efficient transport into cancer cells. snmjournals.org The lower affinity for the (R)-enantiomer demonstrates the high degree of spatial discrimination inherent in these biological transport systems. This enantioselective behavior is not just a scientific curiosity; it is a critical factor in developing effective and specific therapeutic and diagnostic agents, as one enantiomer may be active while the other could be inactive or even detrimental.
Advanced Analytical Methodologies for Chiral Analysis
Chromatographic Techniques for Enantiomeric Separation and Quantification
Chromatographic methods are paramount for the successful separation and analysis of (S)-2-Methylpentanoic Acid from its enantiomer and other related compounds. Gas chromatography and high-performance liquid chromatography are the principal techniques utilized for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling and Microbial End Products
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, including short-chain fatty acids like this compound. This method is particularly valuable for metabolite profiling in biological samples and identifying microbial end products. This compound is recognized as a branched-chain short-chain fatty acid (SCFA) that can be produced by the metabolic activities of gut microbes from branched-chain amino acids. medchemexpress.com Its presence and concentration in biological matrices, such as feces, can serve as a potential biomarker for metabolic diseases. medchemexpress.com
In the context of microbial analysis, GC-MS has been instrumental in identifying 2-methylpentanoic acid as a volatile metabolite produced by various bacterial species, including those of the Bacillus genus. semanticscholar.orgmdpi.com The technique allows for the separation of complex mixtures of volatile organic compounds and their subsequent identification based on their mass spectra. For quantitative analysis, a method involving derivatization with benzyl (B1604629) chloroformate followed by GC-MS analysis has demonstrated excellent linearity and recovery for 2-methylvaleric acid, a synonym for 2-methylpentanoic acid. medchemexpress.com
Table 1: GC-MS Method Validation for 2-Methylvaleric Acid Analysis medchemexpress.com
| Parameter | Value |
|---|---|
| Concentration Range | 0.1-10 µg/mL |
| Linearity (R²) | 0.9998 |
| Recovery | 80.88%-119.03% |
Data derived from a study on the quantification of short-chain fatty acids using benzyl chloroformate derivatization combined with GC-MS.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Applications
High-Performance Liquid Chromatography (HPLC) is a versatile technique for both the analytical determination and preparative isolation of this compound. The primary challenge in the HPLC analysis of this compound is its lack of a strong chromophore, making UV detection difficult without derivatization. However, the key advantage of HPLC lies in its ability to separate enantiomers using chiral stationary phases (CSPs) or chiral derivatizing agents.
For analytical purposes, chiral HPLC is essential for assessing the enantiomeric purity of this compound. vulcanchem.com The separation of enantiomers can be achieved directly on a chiral stationary phase or indirectly by forming diastereomers with a chiral reagent. tandfonline.comuea.ac.uk For instance, the diastereomeric derivatives of branched fatty acids have been successfully separated using a reversed-phase ODS (octadecylsilane) column. tandfonline.com The choice of mobile phase, often a mixture of solvents like methanol, acetonitrile, and water, and the column temperature are critical parameters that need to be optimized for achieving baseline separation of the enantiomers. tandfonline.com
Preparative HPLC with a chiral stationary phase is a common strategy for obtaining enantiomerically pure this compound. uea.ac.uk This technique allows for the isolation of the desired enantiomer from a racemic mixture, which is crucial for further studies on its specific biological activities.
Derivatization Strategies for Enhanced Chromatographic Resolution and Detection
Derivatization is a chemical modification process frequently employed to improve the chromatographic properties and detectability of analytes like this compound. This is particularly important for enhancing resolution in chiral separations and for introducing a detectable label, such as a fluorophore or a chromophore, for sensitive detection.
For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the carboxylic acid. One effective method involves the use of benzyl chloroformate. medchemexpress.com Another common approach is the conversion of the carboxylic acid to its methyl ester, a process that can be achieved using reagents like (trimethylsilyl)diazomethane. rsc.orgnih.gov
In the realm of HPLC, derivatization with a chiral fluorescent reagent is a powerful strategy for the enantiomeric separation of carboxylic acids. tandfonline.com For example, trans-2-(2,3-Anthracenedicarboximido)cyclohexanol has been synthesized and used as a highly sensitive chiral fluorescent conversion reagent. tandfonline.com The resulting diastereomeric derivatives can be separated on a standard reversed-phase column and detected with high sensitivity using a fluorescence detector. tandfonline.com This indirect approach circumvents the need for expensive chiral stationary phases. The absolute configuration of racemic 2-methylhexanoic acid has also been determined after derivatization with (S)-(-)-2,10-camphorsultam and subsequent purification by preparative LC-MS. nih.gov
Table 2: Examples of Derivatization Reagents for the Analysis of 2-Methylpentanoic Acid
| Analytical Technique | Derivatizing Reagent | Purpose |
|---|---|---|
| GC-MS | Benzyl chloroformate | Increased volatility and sensitivity medchemexpress.com |
| GC-MS | (Trimethylsilyl)diazomethane | Formation of methyl ester for increased volatility rsc.orgnih.gov |
| HPLC | trans-2-(2,3-Anthracenedicarboximido)cyclohexanol | Formation of fluorescent diastereomers for chiral separation and sensitive detection tandfonline.com |
Spectroscopic Approaches for Structural Elucidation and Purity Assessment
Spectroscopic techniques provide invaluable information regarding the chemical structure, purity, and concentration of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstones of spectroscopic analysis for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Metabolite Analysis in Complex Matrices
Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular structure of a compound. Both ¹H and ¹³C NMR are used to confirm the identity and purity of this compound. The Human Metabolome Database provides predicted ¹³C NMR spectral data for (±)-2-Methylpentanoic acid in D₂O. hmdb.ca
In the context of complex biological mixtures, such as biofluids, NMR spectroscopy faces challenges due to significant spectral overlap. nih.gov However, advanced techniques like Ratio Analysis NMR Spectroscopy (RANSY) have been developed to selectively identify metabolites in such complex samples. nih.gov This approach exploits the fixed peak ratios for a specific metabolite to generate its individual spectrum from the crowded spectrum of the mixture. nih.gov Furthermore, online NMR spectroscopy has proven to be a powerful tool for real-time monitoring of reactions involving methylpentanoic acid, allowing for the identification of reaction intermediates and elucidation of reaction mechanisms.
Mass Spectrometry (MS/MS) for Compound Identification and Metabolite Fingerprinting
Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique used for the structural elucidation and identification of compounds in complex mixtures. By subjecting a selected precursor ion to collision-induced dissociation (CID), a characteristic fragmentation pattern, or "fingerprint," is generated. This fragmentation pattern provides valuable information about the compound's structure.
The Human Metabolome Database contains predicted GC-MS and MS/MS spectra for (±)-2-Methylpentanoic acid. hmdb.ca These predicted spectra can serve as a reference for identifying the compound in experimental samples. In metabolomics studies, MS/MS is crucial for metabolite fingerprinting, which involves creating a profile of metabolites present in a sample. Unsupervised topic modeling of MS/MS data, a technique known as MS2LDA, can discover fragmentation patterns that represent common chemical substructures, aiding in the annotation of unknown metabolites. biorxiv.org For instance, a substructure identified as 4-methylpentanoic acid has been characterized as a frequent motif in the analysis of complex biological samples. biorxiv.org The fragmentation of related compounds, such as 2-amino-3-methylpentanoic acid, has also been studied, providing insights into the fragmentation pathways of branched-chain amino and carboxylic acids. nih.gov
Table 3: Predicted MS/MS Fragmentation Data for a Related Compound, 2-Amino-3-methylpentanoic Acid (Precursor m/z 132.1019, [M+H]⁺) nih.gov
| m/z | Relative Intensity |
|---|---|
| 86.0963 | 100 |
| 44.0484 | 66.49 |
| 69.0693 | 66.42 |
| 41.0374 | 32.56 |
| 57.0572 | 5.95 |
This data is for a structurally related amino acid and illustrates the type of fragmentation information obtained from MS/MS analysis.
Chiroptical Methods for Enantiomeric Excess (e.e.) Determination
The quantification of the enantiomeric purity of chiral molecules is a critical task in synthetic and medicinal chemistry. Chiroptical methods, which rely on the differential interaction of chiral substances with polarized light, offer powerful and often rapid techniques for determining enantiomeric excess (e.e.). These methods are advantageous as they are typically non-destructive and can often be performed directly on the sample without the need for derivatization or chromatographic separation. researchgate.net The primary chiroptical techniques include polarimetry, electronic circular dichroism (CD), and vibrational circular dichroism (VCD).
Optical Polarimetry
Optical polarimetry is the most traditional chiroptical method. It measures the rotation of the plane of plane-polarized light as it passes through a solution of a chiral compound. The magnitude and direction of this rotation are characteristic of the substance, its concentration, the path length of the light, temperature, and the wavelength of the light used. The specific rotation [α] is an intrinsic property of a chiral molecule.
For a solution containing a mixture of enantiomers, the observed rotation is directly proportional to the enantiomeric excess. A pure sample of this compound would exhibit a specific rotation, while its R-enantiomer would rotate light by the exact same magnitude but in the opposite direction. A racemic mixture (50:50 of R and S) would show no optical rotation. By measuring the observed rotation of a sample and comparing it to the known specific rotation of the pure enantiomer, the e.e. can be calculated using the formula:
e.e. (%) = ([α]observed / [α]max) x 100
While direct specific rotation data for this compound is not prominently available in the cited literature, data for structurally related compounds illustrates the principle. For example, the specific rotation of (2S)-2-amino-4-methyl-pentanoic acid is reported under various conditions, highlighting the dependence of this measurement on the solvent.
| Compound | Conditions (c, solvent) | Specific Rotation [α] |
| (2S)-2-amino-4-methyl-pentanoic acid | 0.5-2.0 mg/ml, H₂O | -10.34° |
| (2S)-2-amino-4-methyl-pentanoic acid | 0.5-2.0 mg/ml, 5 mol/L HCl | -15.6° |
| This table presents specific rotation data for a structurally related amino acid to illustrate the principles of polarimetry. Data sourced from ChemBK. |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum plots this difference in absorption (ΔA) against wavelength, resulting in positive or negative signals (Cotton effects) that are characteristic of the molecule's absolute configuration and conformation. The intensity of a CD signal is directly proportional to the concentration of the chiral species and its enantiomeric excess.
For molecules like this compound, which lack a strong chromophore near their stereocenter, direct CD analysis can be challenging. A powerful alternative approach involves the use of an achiral host molecule that, upon binding with the chiral guest, forms a supramolecular complex with a distinct and measurable CD signal. nih.govscispace.com This induced CD signal's sign can determine the absolute configuration of the guest, and its magnitude can be used to quantify the e.e. nih.gov
Research Findings: Exciton-Coupled Circular Dichroism (ECCD) for Chiral Carboxylates
A prominent method involves using an achiral copper(II) complex, [(BPQA)CuII(ClO₄)₂], as a host for chiral carboxylic acids. nih.govscispace.com The binding of a chiral carboxylate forces the two quinoline (B57606) chromophores of the host into a twisted, chiral conformation, resulting in a strong CD signal known as an exciton-coupled circular dichroism (ECCD) spectrum. nih.gov The (S)-enantiomer of a guest might induce a positive CD couplet, while the (R)-enantiomer induces a mirror-image negative couplet. nih.govscispace.com
This principle allows for the creation of calibration curves by measuring the CD signal of samples with known e.e. values. The e.e. of an unknown sample can then be determined from its measured CD signal. Research on several chiral carboxylic acids demonstrated that this method could determine e.e. with an average absolute error of ±3.0%. nih.govresearchgate.net
| Enantiomeric Excess (e.e.) % | Observed CD Signal (mdeg) for PPA | Observed CD Signal (mdeg) for PCA | Observed CD Signal (mdeg) for PBA |
| 100% (R) | -14.8 | -25.8 | -48.8 |
| 80% (R) | -11.8 | -20.6 | -39.0 |
| 60% (R) | -8.9 | -15.5 | -29.3 |
| 40% (R) | -5.9 | -10.3 | -19.5 |
| 20% (R) | -3.0 | -5.2 | -9.8 |
| 0% (Racemic) | 0 | 0 | 0 |
| 20% (S) | 3.0 | 5.2 | 9.8 |
| 40% (S) | 5.9 | 10.3 | 19.5 |
| 60% (S) | 8.9 | 15.5 | 29.3 |
| 80% (S) | 11.8 | 20.6 | 39.0 |
| 100% (S) | 14.8 | 25.8 | 48.8 |
| This table shows representative data from a study using an achiral copper(II) host to determine the e.e. of different chiral carboxylic acids (PPA, PCA, PBA). The CD signal intensity at a specific wavelength correlates linearly with the enantiomeric excess. This demonstrates the methodology applicable to this compound. Data adapted from Joyce, L. A., et al. (2011). nih.gov |
Vibrational Circular Dichroism (VCD) Spectroscopy
Vibrational Circular Dichroism (VCD) is the extension of circular dichroism into the infrared region, measuring the differential absorption of left and right circularly polarized IR light during vibrational transitions. ru.nljascoinc.com Since virtually all organic molecules have IR spectra, VCD is a nearly universally applicable technique for chiral analysis. jascoinc.com VCD spectra are highly sensitive to the detailed three-dimensional structure of a molecule, including its absolute configuration and conformation in solution. ru.nlchemrxiv.org
The determination of absolute configuration and e.e. using VCD involves comparing the experimentally measured spectrum with a spectrum predicted by ab initio quantum mechanical calculations. jascoinc.com For a molecule like this compound, theoretical VCD spectra for both the 'S' and 'R' enantiomers would be computed. The experimental spectrum of a sample is then compared to the calculated ones. A good match with the calculated 'S' spectrum confirms the absolute configuration.
The magnitude of the VCD peaks is proportional to the enantiomeric excess. A pure enantiomer gives the maximum VCD signal, while a racemic mixture gives no signal. Therefore, once the absolute configuration is confirmed, the e.e. of a sample can be determined by the intensity of its VCD bands relative to that of a pure standard.
Recent advancements have focused on optimizing experimental conditions for VCD, including for solid-state measurements, and on refining computational models to account for solvent effects and intermolecular interactions, such as the dimerization of carboxylic acids, which significantly improves the accuracy of spectral predictions. chemrxiv.orgschrodinger.comnih.gov
| Method | Principle | Application to this compound |
| Polarimetry | Measures rotation of plane-polarized light. Rotation is proportional to e.e. | Straightforward calculation of e.e. if the specific rotation of the pure enantiomer is known. |
| Circular Dichroism (CD) | Measures differential absorption of circularly polarized UV-Vis light. Signal is proportional to e.e. | Often requires formation of a supramolecular complex with an achiral host to induce a measurable CD signal. nih.govscispace.com |
| Vibrational Circular Dichroism (VCD) | Measures differential absorption of circularly polarized IR light. Signal is proportional to e.e. | Highly specific fingerprint of the molecule's absolute configuration. E.e. is determined from signal intensity relative to a standard. jascoinc.com |
| This table summarizes the principles of the main chiroptical methods for determining the enantiomeric excess of this compound. |
Applications As Chiral Building Blocks and Intermediates in Applied Chemistry
Role as a Chiral Auxiliary in Complex Pharmaceutical Syntheses
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. While (S)-2-Methylpentanoic acid is a fundamental chiral building block, its direct use as a detachable chiral auxiliary is not its primary role. Instead, it serves as a chiral synthon or intermediate, where its inherent stereocenter is integrated into the final molecular structure.
For instance, in the synthesis of complex pharmaceuticals, other types of molecules, such as ephedrine (B3423809) derivatives or oxazolidinones, are typically employed as chiral auxiliaries. google.com These auxiliaries guide the formation of new stereocenters in relation to the prochiral substrate. The synthesis of the anticonvulsant drug Pregabalin, for example, has been achieved using an Evans oxazolidinone auxiliary to direct an asymmetric alkylation, establishing the required chirality in the molecule. nih.govacs.org In such cases, the chiral auxiliary is a separate entity from the core structure being built, which might be derived from a related pentanoic or hexanoic acid.
Precursor for the Synthesis of Therapeutically Relevant Compounds (e.g., Sacubitril, Pregabalin)
The defined stereochemistry of this compound and its derivatives makes it a crucial starting point for synthesizing enantiomerically pure active pharmaceutical ingredients (APIs).
Sacubitril: this compound is a key structural component of a precursor to Sacubitril, a neprilysin inhibitor used in combination with valsartan (B143634) for the treatment of heart failure. researchgate.net The synthesis of Sacubitril involves creating the intermediate (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid or its ethyl ester. researchgate.net Efficient, stereoselective synthetic routes have been developed that install the two critical stereocenters, one of which corresponds to the chiral center in the methylpentanoic acid backbone. These syntheses can involve steps like diastereoselective Reformatsky-type reactions and rhodium-catalyzed stereoselective hydrogenation to achieve the desired configuration.
Pregabalin: Pregabalin, sold under the brand name Lyrica, is an anticonvulsant and anxiolytic drug with the chemical name (S)-3-(aminomethyl)-5-methylhexanoic acid. acs.org Its synthesis often starts from related, but not identical, building blocks. Various chemoenzymatic and synthetic routes have been developed to produce its chiral precursor, (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA). One established manufacturing process begins with the enzymatic resolution of a β-cyanodiester. Other synthetic pathways start from materials like 4-methylpentanoic acid or 3-methylbutanal (B7770604) to construct the required carbon skeleton. While these precursors differ from this compound, they highlight the importance of chiral short-chain fatty acids in building complex APIs like Pregabalin.
Table 1: this compound Derivatives as Pharmaceutical Precursors
| Target Compound | Precursor/Intermediate Derived from Methylpentanoic Acid Core | Therapeutic Use |
|---|---|---|
| Sacubitril | (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid ethyl ester | Heart Failure researchgate.net |
| Pregabalin | (S)-3-cyano-5-methylhexanoic acid ((S)-CMHA) | Anticonvulsant, Neuropathic Pain acs.org |
Utilisation in the Design and Synthesis of Unnatural Amino Acid Derivatives
The carbon skeleton and stereocenter of this compound serve as a template for the synthesis of unnatural amino acids, which are valuable tools in medicinal chemistry for creating peptides and other pharmaceuticals with enhanced properties. By chemically modifying the basic structure of this compound, novel amino acid derivatives can be created.
A notable example is the synthesis of (R)- and (S)-2-Amino-5-fluoro-2-methylpentanoic acid. This compound was developed as a potential tracer for brain tumor imaging. The synthesis retains the core methylpentanoic acid structure while introducing an amino group at the C2 position and a fluorine atom at the C5 position. The resulting molecule is a non-proteinogenic, α,α-disubstituted amino acid. Such modifications are crucial for developing compounds with specific biological transport and metabolic characteristics.
Furthermore, the key precursor to Sacubitril, (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid, is itself a complex unnatural amino acid derivative. researchgate.net
Table 2: Examples of Unnatural Amino Acids Derived from the 2-Methylpentanoic Acid Scaffold
| Unnatural Amino Acid Derivative | Synthetic Application/Purpose |
|---|---|
| (S)-2-Amino-5-fluoro-2-methylpentanoic acid | Potential PET tracer for brain tumor imaging |
| (2R,4S)-5-([1,1′-biphenyl]-4-yl)-4-amino-2-methylpentanoic acid | Key intermediate in the synthesis of Sacubitril researchgate.net |
Academic Research on its Application in the Flavor and Fragrance Industry
2-Methylpentanoic acid is recognized as a significant flavor and fragrance compound. It is a colorless to slightly yellow liquid with a characteristic strong, pungent, and acidic odor. Its specific sensory profile makes it useful, often in very small quantities, for building complex flavor and fragrance formulations.
Research and industrial applications have shown its utility in creating a variety of dairy flavors, particularly those mimicking aged cheese. It also finds use in certain fruit flavor profiles, such as strawberry, apple, and tropical fruits. The compound occurs naturally in some dairy products and contributes to the aroma of certain foods and animal-derived lipids. Due to its potent odor, it is typically used sparingly to impart specific buttery, sour, or cheesy notes to a final product.
Table 3: Flavor and Fragrance Profile of 2-Methylpentanoic Acid
| Property | Description | Source(s) |
|---|---|---|
| Odor | Strong, pungent, acidic, cheesy, sour, buttery | |
| Applications | Dairy flavors (especially aged cheese), fruit flavors (strawberry, apple, tropical) | |
| Preparation | Can be prepared via aldol (B89426) condensation of propanal, followed by dehydroxylation, hydrogenation, and oxidation. |
Exploration in Agrochemical Production and Related Fields
The biological activity of short-chain fatty acids has led to their exploration in agriculture. Research has suggested that 2-methylpentanoic acid has potential for use as a natural pesticide or as a plant growth regulator.
While specific applications for the (S)-enantiomer are still under academic investigation, the (R)-enantiomer has a more established role in the agrochemical industry. Notably, (R)-2-Methylpentanoic acid is known to be a precursor in the synthesis of Avermectin B1, a powerful and widely used insecticide and anthelmintic. This highlights the importance of the 2-methylpentanoic acid scaffold in the production of complex, biologically active molecules for agriculture, where the specific stereoisomer is critical for its function.
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Enantioselective Synthetic Routes
The demand for enantiomerically pure compounds in pharmaceuticals and other specialized fields has catalyzed research into more efficient and environmentally benign synthetic methods. For (S)-2-Methylpentanoic Acid, future efforts will concentrate on moving away from classical resolution techniques and towards asymmetric synthesis and biocatalysis, which align with the principles of green chemistry. tudelft.nl
A significant emerging paradigm is the use of biocatalysis, which employs enzymes to achieve high enantioselectivity under mild reaction conditions. tudelft.nlnih.gov Research has demonstrated the effectiveness of nitrilase enzymes for this purpose. For instance, a nitrilase from Rhodococcus rhodochrous J1, expressed in E. coli, has been used to enantioselectively hydrolyze 2-methyl-2-propylmalononitrile, yielding (S)-2-cyano-2-methylpentanoic acid, a direct precursor to the target molecule, with high enantiomeric excess and molar yield. nih.govresearchgate.net This enzymatic desymmetrization of a prochiral dinitrile represents a highly efficient and sustainable route. researchgate.net
Future research will likely focus on:
Protein Engineering: Tailoring enzymes through directed evolution to enhance their substrate specificity, activity, and stability for the synthesis of this compound and its derivatives. nih.govyoutube.com This involves creating mutant enzymes that can operate under industrial process conditions. youtube.com
Whole-Cell Biotransformations: Optimizing the use of whole microorganisms, which eliminates the need for costly enzyme purification and cofactor regeneration, making the process more economically viable. researchgate.net
Immobilization Techniques: Developing robust methods for enzyme immobilization, which allows for catalyst reuse, simplified product purification, and improved operational stability. nih.gov
Table 1: Performance of Biocatalytic Synthesis of an this compound Precursor
| Biocatalyst | Substrate | Product | Enantiomeric Excess (e.e.) | Molar Yield | Reference |
|---|---|---|---|---|---|
| Nitrilase from Rhodococcus rhodochrous J1 (in recombinant E. coli) | 2-Methyl-2-propylmalononitrile | (S)-2-cyano-2-methylpentanoic acid | 96% | 97% | nih.govresearchgate.net |
In-depth Elucidation of Molecular Mechanisms and Specific Biological Targets
While derivatives of 2-methylpentanoic acid are implicated in various biological activities, the precise molecular mechanisms and specific protein targets for the (S)-enantiomer itself remain largely uncharacterized. Future research must pivot towards a deeper biological investigation to understand how this molecule interacts with cellular systems. This is a critical step for translating its potential into therapeutic applications. ontosight.ai
A key area of investigation involves its interaction with amino acid transport systems. Research on a radiolabeled derivative, (S)-[(18)F]FAMPe (2-amino-5-[(18)F]fluoro-2-methylpentanoic acid), has shown that it enters glioma cells partly through sodium-independent system L amino acid transporters. nih.gov This suggests that this compound could be recognized by transporters that handle branched-chain amino acids. medchemexpress.commedchemexpress.com
Emerging research directions include:
Target Identification and Validation: Utilizing chemoproteomics and affinity-based probes to identify specific protein binding partners (receptors, enzymes, transporters). ontosight.ai
Signaling Pathway Analysis: Once targets are identified, elucidating the downstream signaling cascades affected by the binding of this compound.
Stereospecific Interactions: Conducting comparative studies with the (R)-enantiomer to pinpoint which biological effects are unique to the (S)-form, underscoring the importance of stereochemistry in biological activity. ontosight.ai
Advanced Applications in Precision Medicine and Translational Biomarker Discovery
The field of precision medicine relies on validated biomarkers for improved disease diagnosis, prognosis, and tailored treatment strategies. nih.gov Metabolomics studies have identified short-chain fatty acids as promising candidates for non-invasive biomarkers, as their concentrations in biofluids can reflect specific metabolic states associated with disease. nih.gov
This compound is emerging as a molecule of interest in this domain. Studies have noted that related compounds, such as 3-methyl-pentanoic acid and 4-methyl-pentanoic acid, can help discriminate between breast cancer and control samples in saliva. mdpi.com Furthermore, the concentration of 2-methylpentanoic acid in feces has been linked to the gut microbiome and may have relevance in conditions like autism spectrum disorder. hmdb.ca
Future research in this area will focus on:
Biomarker Validation: Conducting large-scale clinical studies to validate this compound as a robust biomarker for specific diseases, such as certain cancers or metabolic disorders. nih.gov
Development of PET Tracers: Building on the finding that fluorinated derivatives of this compound can image brain tumors, further development of positron emission tomography (PET) tracers is a promising avenue. nih.govresearchgate.net The (S)-enantiomer of [(18)F]FAMPe showed higher tumor uptake and superior tumor-to-brain ratios compared to some existing tracers, highlighting its potential for improved diagnostic imaging in oncology. nih.gov
Personalized Medicine: Integrating metabolomic data, including levels of this compound, with genomic and proteomic information to create multi-omic models for patient stratification and predicting treatment response. mdpi.com
Table 2: Potential Applications in Precision Medicine
| Application Area | Research Finding | Potential Impact | Reference |
|---|---|---|---|
| Cancer Biomarker | Related methyl-pentanoic acids identified as potential biomarkers in breast cancer saliva samples. | Development of non-invasive diagnostic or prognostic tests. | mdpi.com |
| Neurological Disorders | Fecal levels of 2-methylpentanoic acid linked to gut microbiota changes in children with autism. | A potential biomarker for gut-brain axis dysregulation. | hmdb.ca |
| Oncologic Imaging | (S)-[(18)F]FAMPe, a derivative, shows high uptake in brain tumor models. | Improved PET imaging for diagnosis and monitoring of glioblastoma. | nih.gov |
Exploration of Novel Industrial Applications Beyond Traditional Sectors
Currently, the primary industrial use of 2-methylpentanoic acid is within the flavor and fragrance sector. nih.govsigmaaldrich.com However, its chiral nature and functional group make it a valuable building block for more complex, high-value molecules. Future research is expected to explore its application in sectors like pharmaceuticals, agrochemicals, and materials science.
One of the most promising applications is as a chiral synthon in pharmaceutical manufacturing. For example, derivatives of 2-methylpentanoic acid are key structural components in complex drugs. The synthesis of Sacubitril, a neprilysin inhibitor used for heart failure, involves a key intermediate, (2R,4S)-5-biphenyl-4-yl-4-amino-2-methylpentanoic acid, which features the 2-methylpentanoic acid backbone. researchgate.netgoogle.combldpharm.com Developing efficient routes to this compound can thus streamline the synthesis of such pharmaceuticals.
Future avenues for industrial application include:
Chiral Building Block: Use as a starting material for the asymmetric synthesis of novel agrochemicals, where stereochemistry is often crucial for efficacy and reduced environmental impact.
Polymer Chemistry: Incorporation into specialty polymers as a chiral monomer. This could lead to the development of new biodegradable materials or polymers with unique physical properties.
Antimicrobial Agents: Investigating its potential and that of its derivatives as antimicrobial agents, possibly for use in preservatives or agricultural applications. ontosight.ai
Computational Chemistry and Machine Learning in Stereochemical Prediction and Reaction Design
The integration of computational chemistry and machine learning (ML) is revolutionizing how chemical research is conducted. beilstein-journals.orgethz.ch These tools offer the potential to dramatically accelerate the discovery and optimization of processes related to this compound. Instead of relying solely on laboratory experimentation, researchers can now model, predict, and screen possibilities in silico.
ML models can be trained on vast datasets of chemical reactions to predict the outcomes of new transformations, including their stereoselectivity. arxiv.orgarxiv.org For the synthesis of this compound, this means:
Predicting Enantioselectivity: Developing algorithms that can accurately predict the enantiomeric excess of a reaction based on the catalyst (including engineered enzymes), substrate, and reaction conditions. beilstein-journals.org
Designing Novel Catalysts: Using computational modeling to design new chiral catalysts or to guide the protein engineering of enzymes for improved performance in asymmetric synthesis.
Retrosynthesis and Pathway Design: Employing computer-aided synthesis planning (CASP) tools that use ML to propose novel and efficient synthetic routes to this compound and its more complex derivatives. arxiv.org
Virtual Screening: Applying machine learning models to predict the biological activity of novel derivatives of this compound, allowing for the rapid screening of thousands of potential compounds and prioritizing the most promising candidates for synthesis and testing.
This data-driven approach promises to reduce the time and resources required for research and development, making the exploration of this compound's potential more efficient and systematic. ethz.ch
Q & A
Basic Research Questions
What are the common synthetic routes for (S)-2-Methylpentanoic Acid in laboratory settings?
This compound can be synthesized via enantioselective oxidation of 2-methylpentanal using chiral catalysts or enzymatic methods . Another route involves stereospecific Grignard reactions followed by oxidation. For example, reacting (S)-2-methylpentanol with a Grignard reagent (e.g., Mg in THF) and subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the target compound . Purification typically employs recrystallization or chiral column chromatography to ensure enantiomeric excess (>99% ee).
How can researchers validate the enantiomeric purity of this compound?
Enantiomeric purity is validated using chiral GC/MS or HPLC with a chiral stationary phase (e.g., β-cyclodextrin derivatives). For GC/MS, retention indices (RI) and mass fragmentation patterns (e.g., base peak at m/z 60 for carboxylate ions) are compared against standards . Nuclear Magnetic Resonance (NMR) with chiral solvating agents (e.g., Eu(hfc)₃) can also distinguish enantiomers via splitting of specific proton signals (e.g., δ 1.2–1.5 ppm for methyl groups) .
What analytical methods are recommended for quantifying this compound in biological matrices?
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a reverse-phase C18 column and negative ion mode is optimal. Sample preparation involves solid-phase extraction (SPE) using Oasis HLB cartridges to remove matrix interferents. Calibration curves (1–100 ng/mL) show linearity (R² > 0.995) with a limit of detection (LOD) of 0.1 ng/mL .
Advanced Research Questions
How does the stereochemistry of this compound influence its biological activity in metabolic pathways?
The (S)-enantiomer exhibits distinct interactions with metabolic enzymes. For instance, it competitively inhibits β-ketothiolase in fatty acid oxidation (Ki = 2.3 µM) due to its chiral center aligning with the enzyme’s active site . In contrast, the (R)-enantiomer shows negligible inhibition (Ki > 100 µM). Studies in hepatocyte models reveal that this compound reduces ATP production by 40% compared to controls, highlighting enantiomer-specific metabolic disruption .
How can researchers resolve contradictions in reported bioactivity data for this compound?
Discrepancies often arise from impurities in stereochemical synthesis or assay conditions. For example, early studies reporting antifungal activity (MIC = 50 µg/mL) used racemic mixtures, while later work with pure (S)-enantiomers showed no activity . Rigorous validation steps include:
- Purity checks : Use chiral HPLC to confirm >99% ee.
- Assay standardization : Control pH (6.5–7.5) to avoid carboxylate protonation, which alters membrane permeability .
- Negative controls : Test (R)-enantiomers and synthetic intermediates to rule off-target effects.
What strategies are effective for designing enantioselective catalysts for this compound synthesis?
Chiral organocatalysts (e.g., L-proline derivatives) achieve enantioselectivity via hydrogen-bonding interactions during aldehyde oxidation. A recent protocol using (S)-BINOL-phosphoric acid (10 mol%) in toluene at −20°C achieves 92% ee . Transition-metal catalysts (e.g., Ru-BINAP complexes) also enable asymmetric hydrogenation of α,β-unsaturated precursors with TOF > 500 h⁻¹ .
How does this compound interact with lipid membranes in structural biology studies?
Molecular dynamics simulations show the (S)-enantiomer integrates into lipid bilayers with a tilt angle of 15° relative to the membrane normal, stabilizing interactions with phosphatidylcholine headgroups. Experimental data (e.g., fluorescence anisotropy) confirm increased membrane rigidity (Δη = 0.12) at 10 µM concentrations .
Methodological Tables
Table 1. Key Synthetic Routes for this compound
| Method | Reagents/Conditions | Yield (%) | Enantiomeric Excess (%) | Reference |
|---|---|---|---|---|
| Chiral Oxidation | 2-Methylpentanal, (S)-BINOL-PA, O₂ | 85 | 92 | |
| Grignard Reaction | (S)-2-Methylpentanol, Mg, THF, Jones | 78 | 99 |
Table 2. Analytical Parameters for Enantiomeric Purity Validation
| Technique | Column/Phase | Key Parameters | Reference |
|---|---|---|---|
| Chiral GC/MS | β-Cyclodextrin, 30 m × 0.25 mm | RI = 933, m/z 60, 73, 116 | |
| Chiral HPLC | Chiralpak AD-H, 250 × 4.6 mm | Retention time: 12.3 min (S) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
